N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound is a synthetic small molecule characterized by a multifunctional structure:
- 1,3-Benzodioxol-5-yl group: A methylenedioxy-substituted aromatic ring, often associated with enhanced metabolic stability and bioavailability due to its electron-rich nature .
- 6-Methyl-4-oxo-1,4-dihydroquinoline core: A bicyclic system with keto and methyl substituents, likely contributing to planar rigidity and hydrophobic interactions.
- Acetamide linker: Facilitates hydrogen bonding and conformational flexibility.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O6S/c1-15-2-8-20-19(10-15)25(30)23(35(31,32)18-6-3-16(26)4-7-18)12-28(20)13-24(29)27-17-5-9-21-22(11-17)34-14-33-21/h2-12H,13-14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVYJWWMCQZSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs Identified
Compound 6y : N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide
- Structural Differences: Replaces the 1,3-benzodioxol group with a tert-butylphenyl moiety, reducing polarity. Substitutes the 4-fluorobenzenesulfonyl group with a 4-chlorobenzoyl unit, altering electron-withdrawing capacity. Uses a 5-methoxy-2-methylindole core instead of dihydroquinoline, introducing nitrogen heterocycle variability.
- Hypothetical Implications: Increased lipophilicity from tert-butyl and chlorobenzoyl groups may enhance membrane permeability but reduce solubility. The indole core may confer distinct π-π stacking interactions compared to the quinoline system.
Compound 946227-86-7 : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
- Structural Differences: Retains the 1,3-benzodioxol group but links it via a methylene bridge. Features a pyridinone ring with hydroxymethyl and 4-fluorobenzyloxy substituents instead of dihydroquinoline.
- Hypothetical Implications: The pyridinone ring’s polarity and hydrogen-bonding capacity (via hydroxymethyl) may improve aqueous solubility. 4-Fluorobenzyloxy substitution could enhance target selectivity compared to sulfonyl groups.
Comparative Data Table
Conformational and Electronic Considerations
- Ring Puckering: The dihydroquinoline core in the target compound may adopt a non-planar conformation, as described by Cremer and Pople’s puckering coordinates .
- Sulfonyl vs. Benzoyl Groups : The 4-fluorobenzenesulfonyl group’s stronger electron-withdrawing nature (vs. 4-chlorobenzoyl) could enhance electrostatic interactions with positively charged residues in target proteins .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C25H23FNO5S
Molecular Weight: 469.52 g/mol
The structure includes a benzodioxole moiety, which is known for its diverse biological activities, and a quinoline derivative that contributes to its pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the benzodioxole structure have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells by modulating key signaling pathways like the PI3K/Akt pathway .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses moderate activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further detailed studies are needed to elucidate the exact pathways involved .
Anticonvulsant Activity
Similar compounds have demonstrated anticonvulsant effects in animal models. For example, studies involving derivatives of benzodioxole have shown efficacy in reducing seizure activity in models such as the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The proposed mechanism involves interaction with GABAergic pathways, enhancing inhibitory neurotransmission .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline and assessed their anticancer activity. One derivative exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The study highlighted the importance of the benzodioxole moiety in enhancing cytotoxicity .
Case Study 2: Antimicrobial Screening
A screening program evaluated various analogs for antimicrobial activity. The compound was found to inhibit the growth of MRSA strains with an MIC value comparable to standard antibiotics. This suggests potential for development as a novel therapeutic agent against resistant bacterial infections .
Research Findings
| Activity | Cell Line/Pathogen | Effect | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7, A549 | Inhibition of proliferation | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | Moderate inhibition | Disruption of cell wall synthesis |
| Anticonvulsant | PTZ model | Seizure reduction | GABA receptor modulation |
Q & A
Q. What experimental design strategies can optimize the synthesis of this compound?
To minimize trial-and-error approaches, employ statistical design of experiments (DoE) . For example, factorial designs can systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions while reducing the number of trials. This aligns with methodologies used in chemical engineering to isolate critical variables and interactions . Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, enabling targeted experimental validation .
Q. What safety protocols are critical when handling this compound?
Refer to chemical hygiene plans and safety frameworks such as those outlined in Chemical Hygiene Plan and Safety Regulations for Advanced Laboratories . Key steps include:
- Use of fume hoods for synthesis to prevent inhalation exposure.
- Immediate decontamination of spills with appropriate solvents (e.g., ethanol for polar residues).
- Emergency procedures for skin/eye contact, including 15-minute rinses with water and medical consultation .
Q. How can researchers characterize the compound’s purity and structural integrity?
Combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to assess purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural ambiguities, particularly for the benzodioxole and fluorobenzenesulfonyl moieties. Cross-validate results with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?
Leverage molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) to model interactions with target proteins. For instance, the 4-fluorobenzenesulfonyl group may exhibit electrostatic complementarity with kinase active sites. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants experimentally .
Q. What methodologies resolve contradictions in data from biological assays (e.g., conflicting IC₅₀ values)?
Apply multivariate statistical analysis to identify confounding variables (e.g., solvent polarity affecting compound solubility). Reproduce assays under standardized conditions (e.g., fixed DMSO concentration ≤1%) and use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm results. Contradictions may arise from off-target effects, necessitating proteome-wide profiling (e.g., thermal shift assays) .
Q. How can reaction fundamentals inform scalable reactor design for derivative synthesis?
Use continuous-flow reactors to enhance heat/mass transfer for exothermic sulfonylation steps. Kinetic studies (e.g., variable-temperature NMR) can determine rate laws and activation energies, guiding reactor parameters (e.g., residence time, mixing efficiency). Computational fluid dynamics (CFD) simulations optimize reactor geometry to minimize byproducts .
Methodological Resources
-
Experimental Design :
- ICReDD’s Feedback Loop : Integrate computational predictions (e.g., reaction path searches) with high-throughput screening to iteratively refine conditions .
- DoE Software : Tools like JMP or Minitab enable factorial design and response surface modeling .
-
Data Analysis :
-
Safety and Compliance :
- Chemical Hygiene Plans : Mandatory for advanced labs, emphasizing risk assessments and PPE protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
